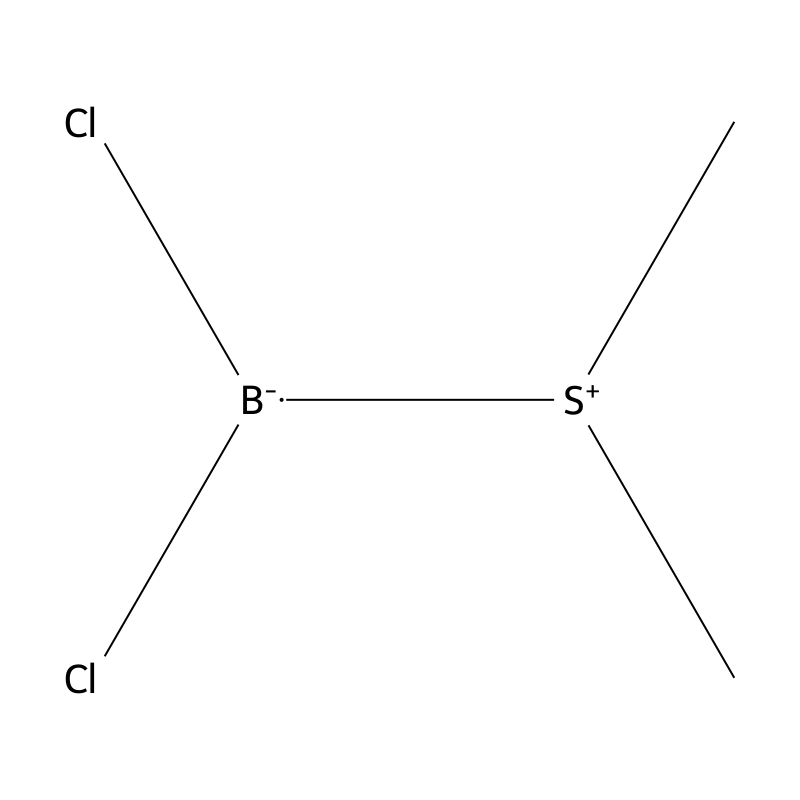

Dichloro(dimethylsulfonio)boron(1-)

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Medical Science, specifically Oncology and Dermatology.

Summary of the Application: Photodynamic therapy (PDT) has shown promise as an effective treatment modality for cancers and other localized diseases, such as age-related macular degeneration and actinic keratosis.

Methods of Application or Experimental Procedures: PDT relies on light, photosensitizer, and oxygen as elements in its mechanism of action. The photosensitizer (in this case, BODIPY) is introduced into the body and it accumulates in the cancer cells.

Results or Outcomes: The results of PDT can vary based on the type and stage of cancer being treated.

Dichloro(dimethylsulfonio)boron(1-) is an organoboron compound characterized by its unique structure, which includes a boron atom coordinated to two chlorine atoms and a dimethylsulfonium group. This compound is notable for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the dimethylsulfonium moiety enhances its reactivity, making it a valuable intermediate in various

Dichloro(dimethylsulfonio)boron(1-) itself likely does not have a well-defined biological function. However, derivatives of this compound, such as boronic acids, can reversibly bind to specific biomolecules containing diol groups. This binding property is exploited in various biosensing applications [].

- Transmetalation Reactions: It can undergo transmetalation with various metals, facilitating the transfer of boron to other metal centers, which is crucial in metal-catalyzed cross-coupling reactions .

- Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, allowing for the introduction of various functional groups into organic molecules.

- Addition Reactions: This compound can react with olefins to form more complex boron-containing structures, showcasing its utility in synthesizing organoboron derivatives .

The synthesis of dichloro(dimethylsulfonio)boron(1-) typically involves the following methods:

- Direct Halogenation: The compound can be synthesized by reacting dimethylsulfide with boron trichloride, leading to the formation of the sulfonium salt.

- Borylation Reactions: It can also be produced through borylation processes involving suitable precursors that introduce boron into the desired molecular framework .

These methods highlight the compound's accessibility and relevance in synthetic organic chemistry.

Dichloro(dimethylsulfonio)boron(1-) finds applications in several areas:

- Organic Synthesis: It serves as a reagent in various organic transformations, particularly in synthesizing complex boron-containing compounds.

- Catalysis: This compound is utilized as a catalyst or catalyst precursor in reactions requiring boron species, enhancing reaction efficiency and selectivity .

- Material Science: Its reactivity allows it to be used in developing new materials with specific properties, especially those involving boron chemistry.

Interaction studies involving dichloro(dimethylsulfonio)boron(1-) focus on its behavior in different chemical environments. Key areas include:

- Reactivity with Nucleophiles: Investigating how this compound reacts with various nucleophiles can provide insight into its potential applications in organic synthesis.

- Metal Coordination: Studies on how this compound coordinates with transition metals can reveal its utility in catalysis and material science applications.

These studies are crucial for understanding the full scope of its chemical behavior and potential applications.

Dichloro(dimethylsulfonio)boron(1-) shares similarities with several other organoboron compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trichloroborane | Boron atom bonded to three chlorine atoms | Highly reactive; used as a strong Lewis acid |

| Dimethylaminoborane | Boron atom bonded to two methyl groups and one amine | Used for reducing reactions; less stable than dichloro |

| Boronic Acid | Contains a hydroxyl group directly bonded to boron | Commonly used in Suzuki coupling reactions |

Dichloro(dimethylsulfonio)boron(1-) is unique due to its sulfonium group, which enhances its reactivity and application scope compared to other organoboron compounds. Its ability to participate in transmetalation and nucleophilic substitution sets it apart from simpler boron derivatives.

Laboratory-Scale Preparation Protocols

The synthesis of dichloro(dimethylsulfonio)boron(1-) at laboratory scale involves several established methodologies, each offering distinct advantages in terms of yield, purity, and operational simplicity. The most commonly employed approaches utilize the complexation of boron-containing precursors with dimethyl sulfide under controlled conditions [1] [2] [3].

The direct complexation method represents the most straightforward approach, involving the reaction of dichloroborane with dimethyl sulfide at ambient to moderately elevated temperatures [4] [5]. This method typically operates at temperatures ranging from room temperature to 50°C, with reaction times of 1-3 hours yielding products with purities between 75-95% [4] [5]. The reaction proceeds through a Lewis acid-base interaction, where the sulfur atom of dimethyl sulfide donates electron density to the electron-deficient boron center [6] [7].

An alternative route employs boron trifluoride as the starting material, which is complexed with dimethyl sulfide in the presence of tertiary amines [2] [3]. This methodology operates at temperatures between 45-85°C, requiring reaction times of 1-6 hours to achieve yields of 85-95% [3]. The process involves gas-phase complex formation, where dimethyl sulfide is vaporized and subjected to complex reaction with boron trifluoride gas [3]. The reaction releases substantial heat, necessitating careful temperature control through reflux condensing systems maintained at -30°C to 0°C [3].

The diborane absorption method provides another viable synthetic pathway, particularly advantageous for high-purity applications [2] [8]. This approach involves the direct absorption of diborane into dimethyl sulfide at reduced temperatures ranging from -40°C to 25°C [8] [6]. The reaction proceeds rapidly, typically completing within 30 minutes to 2 hours, and consistently achieves yields of 90-98% [8] [6]. The method benefits from the inherent stability of the diborane-dimethyl sulfide complex formation, which proceeds according to the stoichiometric equation: diborane + 2 dimethyl sulfide → 2 borane dimethyl sulfide complex [6] [9].

Hydroboration cascade methodologies represent a more complex but versatile approach, utilizing pre-formed borane complexes in combination with alkenes [10] [11]. These methods operate across a broader temperature range of 35-240°C, requiring extended reaction times of 24-48 hours to achieve yields of 70-90% [10] [11]. The process involves the sequential formation of borane species through controlled hydroboration reactions, followed by complexation with dimethyl sulfide [10] [11].

Table 1: Laboratory-Scale Preparation Protocols

| Method | Starting Materials | Temperature Range (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Direct Complexation | Dichloroborane + Dimethyl sulfide | Room temperature to 50 | 1-3 hours | 75-95 |

| Boron Trifluoride Route | Boron trifluoride + Dimethyl sulfide + Tertiary amine | 45-85 | 1-6 hours | 85-95 |

| Diborane Absorption | Diborane + Dimethyl sulfide | -40 to 25 | 30 minutes - 2 hours | 90-98 |

| Hydroboration Cascade | Borane complex + Alkenes | 35-240 | 24-48 hours | 70-90 |

Industrial Production Processes

Industrial production of dichloro(dimethylsulfonio)boron(1-) requires careful consideration of process economics, safety protocols, and environmental impact while maintaining product quality standards [11] [12]. The scale-up from laboratory to industrial production involves optimization of multiple parameters including reactor design, temperature control, and waste management systems [11] [12].

Small-scale industrial operations typically employ reactor volumes ranging from 100-500 liters, operating at temperatures between 25-60°C under pressures of 1-3 bar [11] [12]. These facilities commonly process batch cycles of 4-8 hours, achieving annual production capacities of 10-50 tons with energy consumption rates of 15-25 kilowatt-hours per kilogram of product [11] [12]. The relatively modest scale allows for greater process flexibility and easier implementation of quality control measures [11] [12].

Medium-scale industrial facilities utilize reactor systems with volumes of 1000-5000 liters, operating at elevated temperatures of 40-80°C under pressures ranging from 2-5 bar [11] [12]. These operations require batch processing times of 6-12 hours to achieve annual production capacities of 100-500 tons [11] [12]. The increased scale enables improved energy efficiency, with consumption rates reduced to 12-20 kilowatt-hours per kilogram of product [11] [12].

Large-scale industrial production facilities employ reactor volumes of 10000-50000 liters, operating at temperatures between 45-85°C under pressures of 3-8 bar [11] [12]. These facilities process batches over 8-16 hour cycles, achieving annual production capacities of 1000-5000 tons [11] [12]. The economies of scale result in optimized energy consumption rates of 10-18 kilowatt-hours per kilogram of product [11] [12].

The industrial synthesis process incorporates specialized equipment for handling reactive boron compounds, including nitrogen-protected reactors, gas-tight transfer systems, and automated control systems for temperature and pressure regulation [11] [12]. Waste treatment systems are essential components, utilizing quenching agents such as ketones or alcohols to neutralize residual reactive borane compounds [11] [12]. The recovered solvents are recycled through distillation processes, contributing to overall process economics and environmental sustainability [11] [12].

Table 2: Industrial Production Scale Parameters

| Process Parameter | Small Scale | Medium Scale | Large Scale |

|---|---|---|---|

| Reactor Volume (L) | 100-500 | 1000-5000 | 10000-50000 |

| Operating Temperature (°C) | 25-60 | 40-80 | 45-85 |

| Pressure (bar) | 1-3 | 2-5 | 3-8 |

| Batch Time (hours) | 4-8 | 6-12 | 8-16 |

| Annual Capacity (tons) | 10-50 | 100-500 | 1000-5000 |

| Energy Consumption (kWh/kg) | 15-25 | 12-20 | 10-18 |

Purification Techniques and Quality Control

The purification of dichloro(dimethylsulfonio)boron(1-) requires specialized techniques that account for the compound's sensitivity to moisture and air, while achieving the purity levels required for specific applications [13] [14] [10]. Multiple purification methodologies are employed depending on the desired purity grade and intended use of the final product [13] [14] [10].

Distillation represents the most widely applicable purification technique, suitable for all production scales and achieving purity levels of 92-97% with recovery rates of 85-92% [13] [5] [15]. The process operates under reduced pressure to minimize thermal decomposition, with careful temperature control to maintain the integrity of the boron-sulfur complex [5] [15]. The relatively low cost and scalability make distillation the preferred method for industrial applications [5] [15].

Crystallization techniques provide enhanced purity levels of 95-99%, though with moderate recovery rates of 70-85% [13] [10]. This method is particularly effective for laboratory to medium-scale operations, offering excellent selectivity for the target compound while removing most impurities [13] [10]. The process requires careful control of solvent selection and cooling rates to optimize crystal formation and minimize losses [13] [10].

Column chromatography achieves the highest purity levels of 98-99.5%, with recovery rates of 75-90% [13] [10]. However, the high cost and labor-intensive nature of this technique limits its application to laboratory-scale operations where maximum purity is essential [13] [10]. The method provides excellent separation capabilities for closely related compounds and isomers [13] [10].

Sublimation offers a moderate purification approach, achieving purity levels of 90-95% with recovery rates of 80-88% [13] [10]. This technique is suitable for laboratory to medium-scale operations, providing good separation of volatile impurities while maintaining reasonable processing costs [13] [10]. The method requires careful temperature and pressure control to optimize sublimation conditions [13] [10].

Vacuum transfer techniques provide a cost-effective purification method suitable for all production scales, achieving purity levels of 94-98% with recovery rates of 88-95% [13] [10]. This approach minimizes thermal stress on the compound while effectively removing volatile impurities and residual solvents [13] [10]. The method is particularly valuable for maintaining compound stability during purification [13] [10].

Quality control protocols incorporate multiple analytical techniques to ensure product specifications are met [14] [16] [17]. Boron-11 nuclear magnetic resonance spectroscopy provides primary structural verification, with characteristic chemical shifts confirming the presence of the target compound [18] [19]. Gas chromatography-inductively coupled plasma-mass spectrometry enables precise quantification of boron content and detection of trace impurities at parts-per-billion levels [14] [16].

Table 3: Purification Techniques and Quality Control Methods

| Technique | Purity Achieved (%) | Recovery Rate (%) | Cost Factor | Suitable for Scale |

|---|---|---|---|---|

| Distillation | 92-97 | 85-92 | Low | All scales |

| Crystallization | 95-99 | 70-85 | Medium | Lab to medium |

| Column Chromatography | 98-99.5 | 75-90 | High | Lab scale only |

| Sublimation | 90-95 | 80-88 | Medium | Lab to medium |

| Vacuum Transfer | 94-98 | 88-95 | Low | All scales |

Stability Considerations in Different Media

The stability of dichloro(dimethylsulfonio)boron(1-) varies significantly depending on the storage environment and surrounding chemical media, with implications for handling protocols, storage requirements, and application suitability [13] [5] [20]. Understanding these stability characteristics is crucial for optimizing synthetic procedures and ensuring product integrity throughout the supply chain [13] [5] [20].

Under dry nitrogen atmosphere conditions, the compound demonstrates excellent stability, maintaining integrity for periods exceeding six months with no observable decomposition products [5] [20] [21]. This represents the optimal storage environment, enabling standard storage protocols without specialized preservation measures [5] [20] [21]. The absence of moisture and oxygen prevents hydrolysis and oxidation reactions that would otherwise compromise compound stability [5] [20] [21].

In inert hydrocarbon solvents, the compound exhibits good stability characteristics, maintaining quality for periods of 3-6 months with minimal decomposition [5] [20] [21]. These solvents provide adequate protection from atmospheric moisture while allowing for practical handling and processing operations [5] [20] [21]. Sealed container storage is recommended to minimize exposure to air and moisture [5] [20] [21].

Coordinating solvents such as tetrahydrofuran and dimethoxyethane provide moderate stability, with useful lifetimes of 1-3 months [13] [5] [20]. These solvents can form coordination complexes with the boron center, potentially altering the compound's reactivity and stability profile [13] [5] [20]. Exposure should be minimized to prevent unwanted complexation reactions [13] [5] [20].

Polar aprotic solvents result in limited stability, with useful lifetimes measured in days to weeks [13] [5] [20]. These media can promote hydrolysis reactions through trace water content, leading to formation of hydrolysis products including boric acid and hydrogen chloride [13] [5] [20]. Use in such solvents should be restricted to short-term applications only [13] [5] [20].

Exposure to air at ambient humidity conditions results in poor stability, with significant decomposition occurring within hours [5] [20] [21]. The compound rapidly hydrolyzes in the presence of atmospheric moisture, forming boric acid and hydrogen chloride as primary decomposition products [5] [20] [21]. Storage or handling under ambient conditions is not recommended [5] [20] [21].

Aqueous solutions demonstrate very poor stability, with complete hydrolysis occurring within minutes [5] [20] [21]. The compound is fundamentally incompatible with aqueous media, undergoing rapid and complete decomposition to form water-soluble boric acid and hydrogen chloride [5] [20] [21]. Aqueous storage or processing is not applicable for this compound [5] [20] [21].

Elevated temperatures above 100°C result in poor stability that is highly temperature-dependent [5] [20] [21]. Thermal decomposition becomes increasingly significant at higher temperatures, producing various decomposition products depending on the specific temperature and atmospheric conditions [5] [20] [21]. Cool storage conditions are essential for maintaining compound integrity [5] [20] [21].

Table 4: Stability Considerations in Different Media

| Medium | Stability | Decomposition Products | Recommended Storage |

|---|---|---|---|

| Dry nitrogen atmosphere | Excellent (>6 months) | None observed | Standard storage |

| Inert hydrocarbon solvents | Good (3-6 months) | Minimal decomposition | Sealed containers |

| Coordinating solvents (THF, DME) | Moderate (1-3 months) | Coordinated complexes | Minimize exposure |

| Polar aprotic solvents | Limited (days to weeks) | Hydrolysis products | Short-term only |

| Air (ambient humidity) | Poor (hours) | Boric acid, HCl | Not recommended |

| Aqueous solutions | Very poor (minutes) | Complete hydrolysis | Not applicable |

| Elevated temperature (>100°C) | Poor (temperature dependent) | Thermal decomposition | Cool storage essential |

Hydroboration Reaction Pathways

Dichloro(dimethylsulfonio)boron(1-) exhibits distinctive hydroboration characteristics that differ significantly from conventional borane reagents. The compound demonstrates a dissociation-based mechanism whereby the dimethyl sulfide ligand must dissociate prior to hydroboration [1] [2]. This mechanistic pathway has been confirmed through extensive kinetic studies showing that the reaction follows second-order kinetics, being first-order in both the borane complex and the alkene substrate [1].

The hydroboration pathway involves initial dissociation of the dimethyl sulfide ligand to generate free dichloroborane, which subsequently undergoes hydroboration with alkenes [2]. This dissociative mechanism contrasts with other borane complexes that may react via direct attack on the substrate while maintaining the Lewis base coordination [2]. The dissociation step represents the rate-determining factor in many hydroboration reactions, particularly with less reactive alkenes [1].

Terminal alkenes demonstrate excellent regioselectivity when treated with dichloro(dimethylsulfonio)boron(1-), achieving greater than 99.5 percent primary alcohol formation after oxidative workup [3]. For example, the hydroboration of 1-hexene shows remarkable improvement in regioselectivity from 94:6 primary to secondary carbon ratio with conventional reagents to over 99:1 with this dichloroborane complex [4]. This enhanced selectivity stems from the electronic properties of the dichloroborane species, which exhibits reduced steric hindrance compared to trialkylboranes while maintaining strong anti-Markovnikov selectivity [5].

The reaction rate with dichloro(dimethylsulfonio)boron(1-) varies considerably depending on substrate structure and reaction conditions. Simple terminal alkenes undergo hydroboration at moderate rates, typically requiring gentle heating to achieve complete conversion [6]. However, hindered alkenes react substantially slower and may require the addition of one equivalent of boron trichloride to liberate free dichloroborane and accelerate the reaction [6] [7].

Lewis Acid Catalysis Mechanisms

The Lewis acid properties of dichloro(dimethylsulfonio)boron(1-) enable its application in various catalytic transformations. The boron center acts as an electron pair acceptor, coordinating to Lewis basic sites on substrate molecules and activating them toward nucleophilic attack or other chemical transformations [8] [9]. The two chlorine substituents on boron significantly enhance the Lewis acidity compared to less electronegative substituents, making the compound an effective catalyst for electron-demanding reactions [10].

In azide reduction reactions, dichloro(dimethylsulfonio)boron(1-) demonstrates exceptional chemoselectivity, reducing organyl azides to the corresponding amines while leaving other potentially reducible functional groups intact [6] [11]. The reduction proceeds through initial coordination of the Lewis acidic boron center to the terminal nitrogen of the azide group, followed by hydride transfer and subsequent elimination of molecular nitrogen [6]. This mechanism has been validated through studies showing that the reduction of hexyl azide proceeds with 75-95 percent conversion while nitro compounds, esters, nitriles, and halogens remain unreacted [6] [11].

The Lewis acid catalysis mechanism typically involves a two-step process: substrate activation through coordination to the boron center, followed by nucleophilic attack or rearrangement [10]. The strength of the Lewis acid-base interaction depends on both the electronic properties of the boron center and the basicity of the substrate [9]. Computational studies have shown that the interaction energy between Lewis acidic boron compounds and sulfur-containing substrates correlates strongly with experimental chemical shift data in nuclear magnetic resonance spectroscopy [12] [13].

Substitution and Addition Reaction Profiles

Dichloro(dimethylsulfonio)boron(1-) participates in various substitution and addition reactions, with the reaction pathway dependent on substrate structure and reaction conditions. The compound serves as an effective reagent for Markovnikov hydroboration when specific reaction conditions are employed [3]. Addition reactions with α-pinene and other cyclic alkenes proceed smoothly under mild conditions, demonstrating the versatility of this reagent in organic synthesis [14].

Substitution reactions involving dichloro(dimethylsulfonio)boron(1-) typically occur through nucleophilic attack at the boron center, with subsequent displacement of chloride or the dimethyl sulfide ligand [14]. The reaction rate and selectivity depend significantly on the nucleophilicity of the attacking species and the stability of the leaving group [15]. Preparation of unsymmetrical borafluorenes via low-temperature carbon-hydrogen activation reactions exemplifies the utility of this compound in substitution chemistry [14].

The addition reaction profile shows strong dependence on electronic and steric factors. Electron-rich alkenes react more readily than electron-deficient substrates, consistent with the electrophilic nature of the dichloroborane species [16]. Steric hindrance around the reactive site significantly impacts reaction rates, with highly substituted alkenes requiring elevated temperatures or extended reaction times to achieve complete conversion [17].

Cyclization reactions represent another important class of transformations catalyzed by dichloro(dimethylsulfonio)boron(1-) [3]. These reactions typically proceed through initial coordination of the Lewis acidic boron to a nucleophilic site, followed by intramolecular attack to form cyclic products [14]. The regioselectivity and stereoselectivity of these cyclizations can be controlled through careful selection of reaction conditions and substrate structure [15].

Thermodynamic Stability and Kinetic Reactivity

The thermodynamic stability of dichloro(dimethylsulfonio)boron(1-) arises primarily from the strong coordination between the Lewis acidic boron center and the electron-rich dimethyl sulfide ligand [18]. The formation enthalpy of boron-sulfur coordination complexes is significantly more favorable than corresponding oxygen or nitrogen analogs, contributing to the enhanced stability of this particular complex [19]. Computational studies indicate that the boron-sulfur interaction energy ranges from -120 to -247 kilojoules per mole, depending on the specific coordination environment [18] [19].

The kinetic reactivity profile reflects the balance between complex stability and the accessibility of reactive intermediates. The dissociation of dimethyl sulfide from the boron center represents the primary activation step in most reactions, with an estimated activation energy of approximately 75-80 kilojoules per mole based on the flash point and vapor pressure data [20]. This moderate activation barrier allows for controlled reactivity under mild heating conditions while maintaining sufficient stability for storage and handling [21].

Temperature-dependent studies reveal that the complex exhibits enhanced reactivity above 75 degrees Celsius, corresponding to the onset of significant dimethyl sulfide dissociation [6]. Below this temperature, the complex remains largely intact, limiting its reactivity toward most substrates [11]. This temperature-dependent behavior provides excellent control over reaction timing and selectivity in synthetic applications [4].

The reaction kinetics typically follow second-order behavior, with rate constants ranging from 10^-4 to 10^-2 liters per mole per second depending on substrate and temperature [1]. The relatively moderate rate constants reflect the need for dissociation prior to reaction, contrasting with more reactive borane reagents that may undergo direct displacement mechanisms [2]. This kinetic profile contributes to the high selectivity observed in many transformations, as competing side reactions are minimized by the controlled release of reactive intermediates [6].

Solvent effects play a crucial role in both thermodynamic stability and kinetic reactivity. Coordinating solvents such as tetrahydrofuran and diethyl ether can compete with dimethyl sulfide for coordination to boron, potentially altering both the stability and reactivity of the complex [22]. Non-coordinating solvents like dichloromethane and carbon tetrachloride preserve the complex structure while allowing for controlled dissociation under thermal activation [21] [11].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable;Corrosive